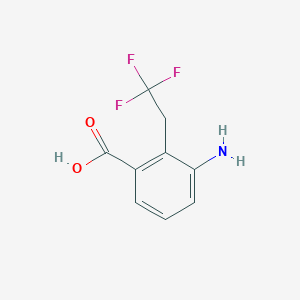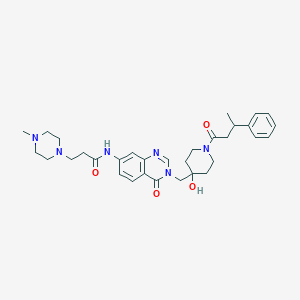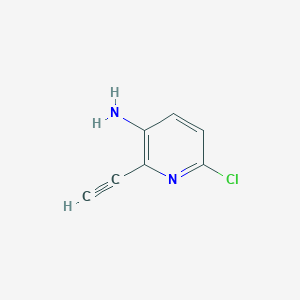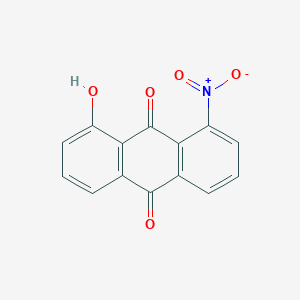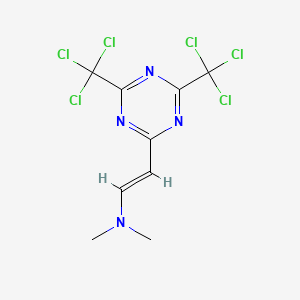
2-(4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl)-N,N-dimethylethenamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl)-N,N-dimethylethenamine is a chemical compound known for its versatile applications, particularly in the field of photoinitiation. This compound is characterized by the presence of trichloromethyl groups and a triazine ring, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl)-N,N-dimethylethenamine typically involves the reaction of trichloromethyl-substituted triazine derivatives with N,N-dimethylethenamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification and crystallization to obtain the final product in a solid form .
Análisis De Reacciones Químicas
Types of Reactions
2-(4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl)-N,N-dimethylethenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the trichloromethyl groups.
Substitution: The triazine ring allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine derivatives with different functional groups, while substitution reactions can introduce a variety of substituents onto the triazine ring .
Aplicaciones Científicas De Investigación
2-(4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl)-N,N-dimethylethenamine has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-(4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl)-N,N-dimethylethenamine involves the absorption of light, leading to the generation of reactive species such as free radicals. These reactive species initiate polymerization reactions by interacting with monomers to form polymer chains. The triazine ring and trichloromethyl groups play a crucial role in the photoinitiation process by facilitating the formation of these reactive species .
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-4,6-bis(trichloromethyl)-1,3,5-triazine: Similar in structure but with a methyl group instead of the N,N-dimethylethenamine moiety.
2-Chloro-4,6-bis(trichloromethyl)-1,3,5-triazine: Contains a chloro group, which alters its reactivity and applications.
Uniqueness
2-(4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl)-N,N-dimethylethenamine is unique due to its specific combination of trichloromethyl groups and the N,N-dimethylethenamine moiety, which enhances its photoinitiation efficiency and versatility in various applications .
Propiedades
Número CAS |
83256-21-7 |
|---|---|
Fórmula molecular |
C9H8Cl6N4 |
Peso molecular |
384.9 g/mol |
Nombre IUPAC |
(E)-2-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]-N,N-dimethylethenamine |
InChI |
InChI=1S/C9H8Cl6N4/c1-19(2)4-3-5-16-6(8(10,11)12)18-7(17-5)9(13,14)15/h3-4H,1-2H3/b4-3+ |
Clave InChI |
SUDPVYHCXGUVMJ-ONEGZZNKSA-N |
SMILES isomérico |
CN(C)/C=C/C1=NC(=NC(=N1)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
SMILES canónico |
CN(C)C=CC1=NC(=NC(=N1)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Chloro-2-{[(e)-(3,4-dichlorophenyl)methylidene]amino}-9h-fluoren-9-ol](/img/structure/B13126120.png)
![7,8-Dichloropyrido[2,3-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B13126123.png)
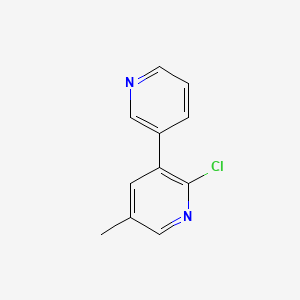
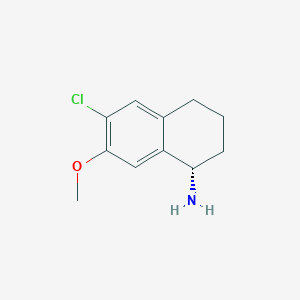

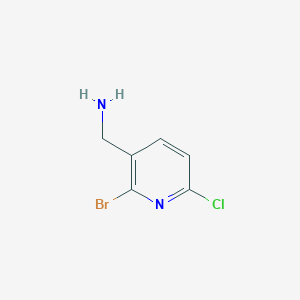
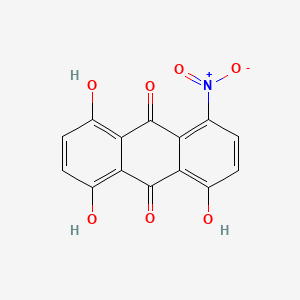
![8-Methoxy-1',3',3'-trimethylspiro[chromene-2,2'-indolin]-6-amine](/img/structure/B13126162.png)
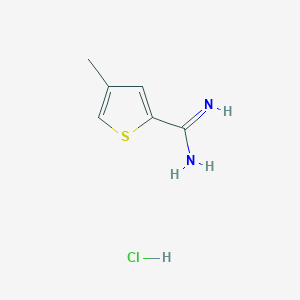
![2-(Hydroxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B13126174.png)
